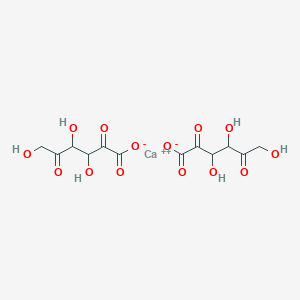
Didodecyl disulfide
概要
説明
Synthesis Analysis
The synthesis of didodecyl disulfide and related compounds involves intricate chemical pathways. For instance, the synthesis of didodecyl[1]benzothieno[3,2-b][1]benzothiophenes through the stilbene pathway has been reported, demonstrating a series of functionalization, McMurry coupling, and cyclization reactions with overall yields of 5-32% (Ruzié et al., 2013). Another approach includes the esterification from D-tartaric acid and n-dodecanol to synthesize N-didodecyl D-tartrate, highlighting the effects of catalysts and solvents on yield, achieving about 81% (Kewen, 2011).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized by various spectroscopic techniques. For example, the synthesis of didodecylmethyl hydroxyl sulfobetaine involved confirmation of molecular structure through FT-IR, mass spectrum, and 1H NMR, revealing its slight water solubility but good solubility in oils due to the presence of two long hydrocarbon chains (Xiangqian, 2014).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions. A novel method for synthesizing unsymmetrical disulfides from thiols using DDQ has been introduced, providing high product yields under mild conditions, thereby highlighting the compound's versatility in forming disulfide bonds (Vandavasi et al., 2011).
Physical Properties Analysis
The analysis of physical properties, such as solubility and interfacial tensions, is crucial for understanding the applications of this compound derivatives. For instance, didodecylmethyl hydroxyl sulfobetaine exhibited the ability to reduce interfacial tension to ultra-low levels without the need for alkali, alcohol, or other additives, showcasing its potential in enhanced oil recovery applications (Shi et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity and catalytic capabilities, are integral to their application in synthesis and industry. The oxidative nucleophilic strategy for the synthesis of thiocyanates and trifluoromethyl sulfides from thiols represents a significant advancement, showcasing the compound's role in facilitating the production of these important compounds from thiol starting materials (Yamaguchi et al., 2014).
科学的研究の応用
Cationic Self-Assembled Monolayers
Researchers have explored the use of didodecyl disulfide in creating cationic self-assembled monolayers (SAMs) on gold surfaces. These SAMs, composed of quaternary ammonium sulfur derivatives including this compound, have potential in controlling ionic functions on surfaces, which is significant for applications in nanotechnology and surface chemistry (Yokokawa et al., 2003).
Kinetic Study in Boundary Lubrication
This compound has been studied in the context of boundary lubrication. A kinetic investigation showed that it exhibited the lowest reactivity among sulfur compounds in reducing wear rates on frictional surfaces (Sakurai et al., 1967).
Molecular Recognition
The potential of this compound in molecular recognition applications has been investigated. Studies focused on controlling the distance between charged headgroups on gold substrates using molecules like this compound. This research holds implications for molecular recognition and sensor technologies (Yokokawa et al., 2003).
Synthesis of Natural Compounds
In the field of organic chemistry, this compound has been identified as a component in the synthesis of natural compounds, such as in the isolation of new compounds from endophytic fungi (Zhang et al., 2009).
Anode Material in Sodium-Ion Batteries
This compound-related compounds, specifically molybdenum disulfide, have been researched as promising anode materials in sodium-ion batteries. This research addresses the challenges of cycling stability and rate capability in battery technology (Wang et al., 2015).
Disulfide Engineering in Proteins
This compound is relevant in disulfide engineering, a significant biotechnological tool for enhancing protein stability and modifying functional characteristics. Software like Disulfide by Design 2.0 has been developed to predict potential disulfide bonds, benefiting studies in protein dynamics and stability (Craig & Dombkowski, 2013).
Dielectric Relaxation Mechanisms
Research into the dielectric relaxation mechanisms of substances like didodecyl sulfide contributes to understanding molecular interactions and properties in liquid states, which is important for various applications in material science and chemistry (Dasgupta et al., 1969).
作用機序
Target of Action
Didodecyl disulfide is a chemical compound with the molecular formula C24H50S2
Mode of Action
It’s known that disulfides can form and break disulfide bonds, which play a crucial role in the structure and function of many proteins . .
Biochemical Pathways
Disulfides are known to be involved in various biochemical processes, including protein folding and stabilization . .
Result of Action
It’s known that disulfides can influence the structure and function of proteins . .
Action Environment
Factors such as temperature, pH, and presence of other chemicals can potentially influence its action . .
Safety and Hazards
生化学分析
Biochemical Properties
Didodecyl disulfide plays a significant role in biochemical reactions, particularly in redox reactions involving thiols and disulfides. It interacts with enzymes such as glutathione reductase, which catalyzes the reduction of disulfides to thiols. This interaction is crucial for maintaining the redox balance within cells. This compound also interacts with proteins containing cysteine residues, forming disulfide bonds that stabilize protein structures .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the MAPK pathway. This compound also affects gene expression by modulating the activity of transcription factors like NF-κB. Additionally, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the pentose phosphate pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form disulfide bonds with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein involved. For example, this compound can inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining the redox state of cells. This inhibition can result in increased oxidative stress and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to persistent oxidative stress and alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and modulate cellular signaling pathways. At high doses, this compound can cause significant toxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and glycolysis. It interacts with enzymes such as glucose-6-phosphate dehydrogenase, which plays a key role in the pentose phosphate pathway. This interaction can affect the levels of NADPH and other metabolites, influencing cellular redox balance and metabolic flux .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, this compound can localize to specific compartments, such as the endoplasmic reticulum, where it can exert its effects on protein folding and stability .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum, where it interacts with protein disulfide isomerases to facilitate the formation and rearrangement of disulfide bonds in nascent proteins. This localization is crucial for its role in maintaining protein structure and function. Additionally, this compound can be found in other subcellular compartments, such as the mitochondria, where it may influence mitochondrial function and redox balance .
特性
IUPAC Name |
1-(dodecyldisulfanyl)dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUSSOCODCSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSSCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181971 | |
| Record name | Dilauryl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2757-37-1 | |
| Record name | Dilauryl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauryl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILAURYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-tert-butyl-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215072.png)
![N-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1215073.png)
![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1215074.png)
![2-(3-Methylphenyl)sulfonyl-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B1215075.png)

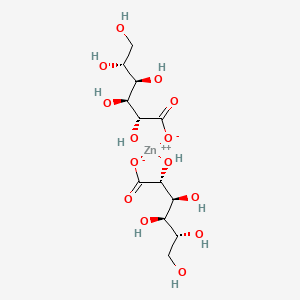
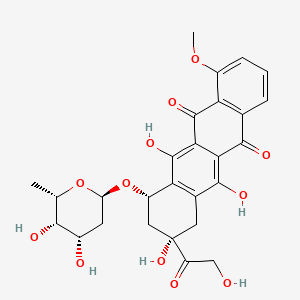
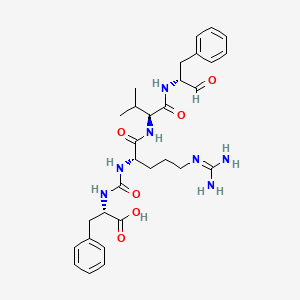
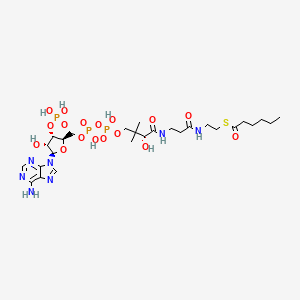

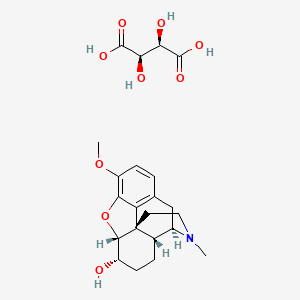
![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)
